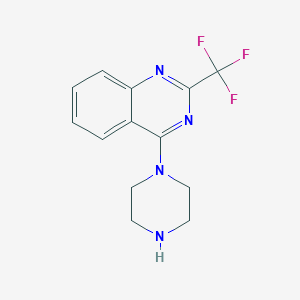

4-Piperazino-2-(trifluoromethyl)quinazoline

Vue d'ensemble

Description

4-Piperazino-2-(trifluoromethyl)quinazoline is a chemical compound with the molecular formula C13H13F3N4 and a molecular weight of 282.26 . It is used in proteomics research .

Synthesis Analysis

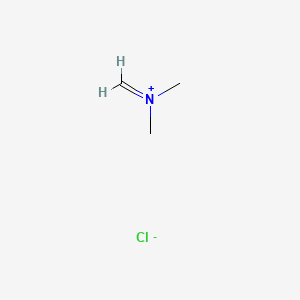

The synthesis of piperazine derivatives, including 4-Piperazino-2-(trifluoromethyl)quinazoline, has been a subject of research in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of 4-Piperazino-2-(trifluoromethyl)quinazoline is characterized by the presence of a piperazino group and a trifluoromethyl group attached to a quinazoline core .Chemical Reactions Analysis

Quinazoline derivatives, including 4-Piperazino-2-(trifluoromethyl)quinazoline, have been the focus of numerous synthetic methods . These methods include aza-reaction, microwave-assisted reaction, metal-mediated reaction, ultrasound-promoted reaction, and phase-transfer catalysis .Physical And Chemical Properties Analysis

4-Piperazino-2-(trifluoromethyl)quinazoline is a solid compound . Its melting point ranges from 105 to 107 degrees Celsius .Applications De Recherche Scientifique

Antibacterial and Antifungal Agents

Research into fluorinated piperazine and benzonitrile/nicotinonitrile fused quinazoline derivatives, including 4-Piperazino-2-(trifluoromethyl)quinazoline, has demonstrated significant potential in the development of new antibacterial agents. These compounds have been synthesized and characterized, showing promising results against multidrug-resistant strains of bacteria without being toxic to human cervical (HeLa) cells at minimum inhibitory concentrations. The presence of fluoro and trifluoromethyl functional groups on the piperazine ring systems enhances their biological activity against various species, indicating their potential as dynamic antimicrobial agents (Patel et al., 2020).

Antitumor Agents

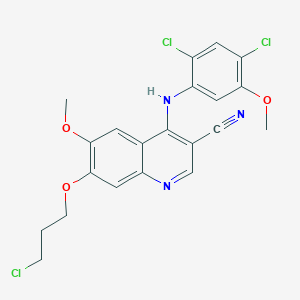

Quinazoline derivatives containing piperazine moieties have been synthesized and evaluated for their antitumor activity. These compounds, including 4-Piperazino-2-(trifluoromethyl)quinazoline analogs, have shown potent antiproliferative activities against various cancer cell lines, such as A549, HepG2, K562, and PC-3. N-(3-chlorophenyl)-2-(4-(7-methoxy-6-(3-morpholino-propoxy)quinazoline-4-yl)piperazine-1-yl)acetamidename C9, a specific derivative, demonstrated excellent activity and potential for blocking cell migration, proliferation effects, and inducing apoptosis, nearly equivalent to the control drug gefitinib (Li et al., 2020).

Antimycobacterial Agents

A novel series of 1,3,4-thiadiazole and piperazine substituted quinazoline derivatives were developed and assessed for their antimycobacterial activity against Mycobacterium H37Rv strain. These compounds, incorporating 4-Piperazino-2-(trifluoromethyl)quinazoline frameworks, underwent in vitro testing and showed significant activity, highlighting their potential as antimycobacterial agents. Certain analogs with bromo, trifluoromethyl, and hydroxy groups substituted exhibited strong efficacy, indicating the importance of these functional groups in enhancing antimicrobial activity (Patel & Rohit, 2021).

Stability Under Stress Conditions

The stability of 4-Piperazino-2-(trifluoromethyl)quinazoline derivatives under stress conditions was studied to assess their durability as pharmaceutical substances. These studies focused on environmental factors such as temperature, light, and oxidants, and the impact of hydrolysis in acidic and alkaline environments. The findings indicated that these substances are stable under various conditions, except in alkaline environments where hydrolysis can lead to the breakdown of the compound. This research is crucial for understanding the stability and shelf life of pharmaceuticals based on this chemical framework (Gendugov et al., 2021).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-piperazin-1-yl-2-(trifluoromethyl)quinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3N4/c14-13(15,16)12-18-10-4-2-1-3-9(10)11(19-12)20-7-5-17-6-8-20/h1-4,17H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWSGBZTUVZBWPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC(=NC3=CC=CC=C32)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901236877 | |

| Record name | 4-(1-Piperazinyl)-2-(trifluoromethyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901236877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Piperazino-2-(trifluoromethyl)quinazoline | |

CAS RN |

401567-99-5 | |

| Record name | 4-(1-Piperazinyl)-2-(trifluoromethyl)quinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=401567-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1-Piperazinyl)-2-(trifluoromethyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901236877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R)-2-Methoxy-3-octadecoxypropyl] [(1R,2R,3S,4R)-2,3,4-trihydroxycyclohexyl] hydrogen phosphate](/img/structure/B1353577.png)

![1-Methoxy-4-[(3-methylbut-3-en-1-yl)oxy]benzene](/img/structure/B1353588.png)